molecular formula C16H15N3 B13820395 9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole

9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole

Katalognummer: B13820395
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: GDGPTJOHDWWUMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of imidazobenzimidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.

Vorbereitungsmethoden

The synthesis of 9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Analyse Chemischer Reaktionen

9-Benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

9-Benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole include other imidazobenzimidazole derivatives such as:

  • 2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole
  • 9-Methyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole
  • This compound N-oxide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct biological activities and potential therapeutic applications .

Eigenschaften

Molekularformel

C16H15N3

Molekulargewicht

249.31 g/mol

IUPAC-Name

4-benzyl-1,2-dihydroimidazo[1,2-a]benzimidazole

InChI

InChI=1S/C16H15N3/c1-2-6-13(7-3-1)12-19-15-9-5-4-8-14(15)18-11-10-17-16(18)19/h1-9H,10-12H2

InChI-Schlüssel

GDGPTJOHDWWUMQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.